molecular formula C9H8ClNO2 B093433 4-Acetamidobenzoyl chloride CAS No. 16331-48-9

4-Acetamidobenzoyl chloride

Cat. No.: B093433
CAS No.: 16331-48-9
M. Wt: 197.62 g/mol
InChI Key: KRKXGCJUNKZXOY-UHFFFAOYSA-N
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Description

4-Acetamidobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNO2 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : A study synthesized N-substituted sulfonamides with a benzodioxane moiety starting with 4-acetamidobenzoyl chloride. These compounds exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

  • Enhancement of LC-MS Detection of Estrogens : Another research improved the detection of estrogens in biological fluids using LC-MS combined with derivatization. One of the reagents used was 4-nitrobenzenesulfonyl chloride, which reacted rapidly and quantitatively with estrogens, increasing detection responses (Higashi et al., 2006).

  • Anticonvulsant Activity : A study focused on synthesizing 2-aminobenzothiazole derivatives as anticonvulsant agents, involving the condensation of 4-(2-(benzo[d]thiazole-2-ylamino)acetamido)benzoyl chloride with substituted phenols (Singh et al., 2022).

  • Anti-inflammatory Agents : Research on the synthesis of benzo[b]thiophene derivatives as anti-inflammatory agents involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, followed by treatment with different amines (Radwan et al., 2009).

  • Degradation of Pharmaceuticals in Wastewater Treatment : A study on the degradation of acetaminophen in wastewater treatment explored the effects of halide ions, utilizing chloride in the process. This research highlights the potential roles of halides in advanced oxidation treatments (Li et al., 2015).

  • Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as 1,3-selenazoles, involved the reaction of N-phenylbenzamides with SOCl2, producing N-phenylbenzimidoyl chlorides, which were then treated with various reagents to yield the final products (Zhou et al., 2000).

Safety and Hazards

4-Acetamidobenzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It is sensitive to moisture . The UN Number for transportation is UN3261 .

Mechanism of Action

Target of Action

It is often used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Acetamidobenzoyl chloride. For instance, it is sensitive to moisture , which can affect its stability and reactivity.

Properties

IUPAC Name

4-acetamidobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXGCJUNKZXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426632
Record name 4-ACETAMIDOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-48-9
Record name 4-ACETAMIDOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesis of N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide (I-19, R1═CH3, R2═Cl, Y═F, R3=4-acetylaminophenyl): To a stirred suspension of 4-acetylaminobenzoic acid (Aldrich, 1.32 g, 5.58 mmol) in anhydrous THF (20 mL) was added SOCl2 (1.19 g, 10.04 mmol) and DMF (4 drops). The reaction mixture was stirred at room temperature for 3 h, concentrated under vacuum to afford 4-acetylaminobenzoyl chloride (I-18, R3=4-acetylaminophenyl) as a light yellow solid.
Name
N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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